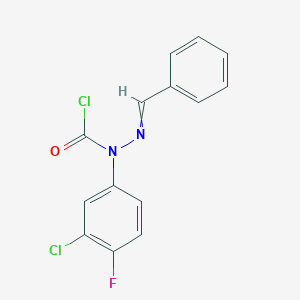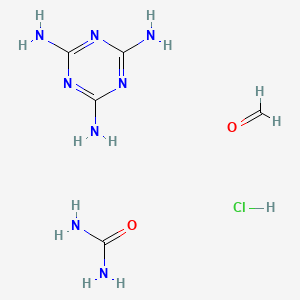
Formaldehyde;1,3,5-triazine-2,4,6-triamine;urea;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, polymer with formaldehyde and 1,3,5-triazine-2,4,6-triamine, hydrochloride: is a complex chemical compound that finds applications in various fields due to its unique properties. This compound is a polymer formed by the reaction of urea, formaldehyde, and 1,3,5-triazine-2,4,6-triamine, with hydrochloride as a stabilizing agent. It is known for its high thermal stability, resistance to chemicals, and excellent adhesive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of urea, polymer with formaldehyde and 1,3,5-triazine-2,4,6-triamine, hydrochloride involves a multi-step process:
Condensation Reaction: Urea reacts with formaldehyde under acidic or basic conditions to form urea-formaldehyde prepolymers.
Polymerization: The prepolymers are then reacted with 1,3,5-triazine-2,4,6-triamine (melamine) to form a cross-linked polymer network.
Stabilization: Hydrochloride is added to stabilize the polymer and enhance its properties.
Industrial Production Methods: In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction is typically carried out in aqueous solutions to facilitate the polymerization process. The final product is then purified and dried to obtain the desired polymer .
Chemical Reactions Analysis
Types of Reactions:
Condensation Reactions: The primary reaction involves the condensation of urea and formaldehyde to form prepolymers.
Cross-linking Reactions: The prepolymers undergo further reactions with 1,3,5-triazine-2,4,6-triamine to form a cross-linked network.
Common Reagents and Conditions:
Reagents: Urea, formaldehyde, 1,3,5-triazine-2,4,6-triamine, hydrochloride.
Conditions: Acidic or basic conditions for initial condensation, controlled temperature and pressure for polymerization.
Major Products:
Primary Product: Urea-formaldehyde prepolymers.
Final Product: Cross-linked polymer with enhanced stability and adhesive properties.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs .
Industry:
Mechanism of Action
The mechanism of action of urea, polymer with formaldehyde and 1,3,5-triazine-2,4,6-triamine, hydrochloride involves the formation of a stable, cross-linked polymer network. The molecular targets include the functional groups of urea, formaldehyde, and 1,3,5-triazine-2,4,6-triamine, which undergo condensation and polymerization reactions to form the final product . The hydrochloride acts as a stabilizing agent, enhancing the thermal and chemical stability of the polymer .
Comparison with Similar Compounds
Urea-formaldehyde resin: Similar in structure but lacks the 1,3,5-triazine-2,4,6-triamine component.
Melamine-formaldehyde resin: Contains melamine instead of urea, offering different properties.
Phenol-formaldehyde resin: Uses phenol instead of urea, resulting in different chemical and physical properties.
Uniqueness:
Properties
CAS No. |
61680-52-2 |
|---|---|
Molecular Formula |
C5H13ClN8O2 |
Molecular Weight |
252.66 g/mol |
IUPAC Name |
formaldehyde;1,3,5-triazine-2,4,6-triamine;urea;hydrochloride |
InChI |
InChI=1S/C3H6N6.CH4N2O.CH2O.ClH/c4-1-7-2(5)9-3(6)8-1;2-1(3)4;1-2;/h(H6,4,5,6,7,8,9);(H4,2,3,4);1H2;1H |
InChI Key |
SUKZEIXUOFLLHY-UHFFFAOYSA-N |
Canonical SMILES |
C=O.C1(=NC(=NC(=N1)N)N)N.C(=O)(N)N.Cl |
Related CAS |
61680-52-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridinium, 2-chloro-1-[2-(4-methylphenyl)-2-oxoethyl]-, bromide](/img/structure/B14552978.png)

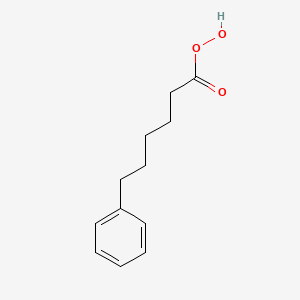
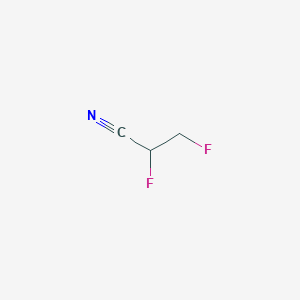
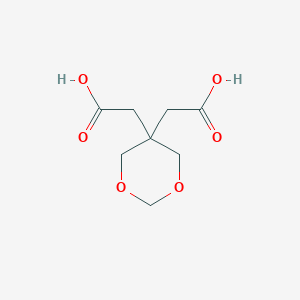
![6-[(2-Chlorophenoxy)methyl]-4-(4-chlorophenyl)morpholin-2-one](/img/structure/B14552999.png)
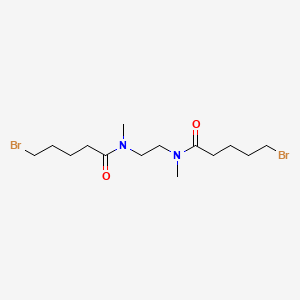
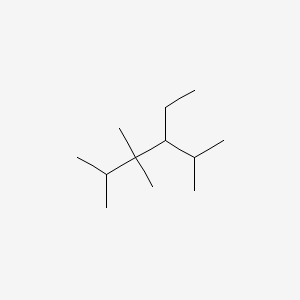
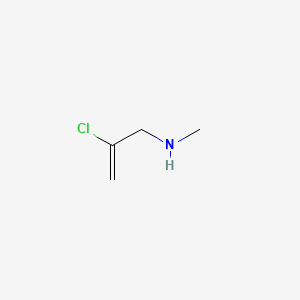
![(4aR,9bS)-2-(2-Phenylethyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14553032.png)
![2-[Amino(phenyl)methylidene]cyclohexane-1,3-dione](/img/structure/B14553047.png)
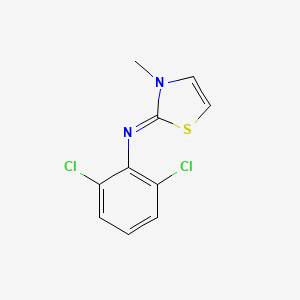
![(6aR,11bS)-7-Methyl-5,6a,7,11b-tetrahydro-6H-indolo[2,3-c]quinolin-6-one](/img/structure/B14553057.png)
